molecular formula C20H29NO3S B2473131 N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 681852-17-5

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2473131
CAS No.: 681852-17-5
M. Wt: 363.52
InChI Key: STFQKVBGJAUQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Linear Formula : C₁₆H₂₁NO₂S

Scientific Research Applications

Neurotransmitter System Modulation
Benzenesulfonamide derivatives have been explored for their effects on various neurotransmitter systems. One study reviewed the effects of 1,3-dimethyl-5-amino-adamantane on dopaminergic, noradrenaline, serotonin, and GABA neurons. The compound primarily stimulated dopaminergic neurons, leading to notable behavioral and biochemical changes. This stimulation also indirectly affected noradrenaline and serotonin neurons, as well as directly impacting GABA neurons, without direct effects on several key receptors. This suggests a unique dopaminomimetic action distinct from amphetamine or apomorphine, positioning such derivatives as potential candidates for neurological disorder treatments (Maj, 1982).

Gastroprotective Effects
Another area of interest is the gastroprotective properties of benzenesulfonamide derivatives. Ebrotidine, a specific derivative, was highlighted for its dual role as an H2-receptor antagonist and a cytoprotective agent, showcasing the ability to enhance the physicochemical properties of mucus gel without relying on endogenous prostaglandin generation. This includes increased mucus gel dimensions, viscosity, and hydrophobicity, which are crucial for ulcer healing and mucosal repair, suggesting its potential in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).

Antimicrobial Activity
The antimicrobial potential of benzenesulfonamide scaffolds has been investigated, with some derivatives found to be effective against various microbial strains. This highlights the scaffold's role in developing new antimicrobial agents to address the challenge of antibiotic resistance. The review by Marchese et al. (2017) on p-Cymene, a monoterpene that is a major component of certain plant extracts with benzenesulfonamide derivatives, underlines the compound's broad antimicrobial activity, advocating for further research into its biomedical applications and the potential for functionalizing biomaterials and nanomaterials for healthcare use (Marchese et al., 2017).

Treatment of Neurodegenerative Diseases
Compounds with adamantane-based scaffolds, like those related to benzenesulfonamides, have been recognized for their utility in treating neurodegenerative diseases. Derivatives such as amantadine and memantine are noted for their effectiveness in managing dementia, Alzheimer's, and Parkinson's diseases. Research suggests that certain adamantane derivatives might offer advantages over existing treatments for these conditions, indicating a promising direction for future pharmacological research and development in addressing neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific biological targets. Notably, it has been studied for its inhibitory effect on carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, making it an attractive target for antiproliferative agents. Inhibition of CA IX can disrupt tumor metabolism and pH regulation, affecting cell proliferation and survival .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-13-5-19(14(2)4-18(13)24-3)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQKVBGJAUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.